molecular formula C27H39NO6 B125441 Prednisolamate CAS No. 5626-34-6

Prednisolamate

Cat. No. B125441
CAS RN: 5626-34-6
M. Wt: 473.6 g/mol
InChI Key: ILZSJEITWDWIRX-FOMYWIRZSA-N
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Description

Prednisolamate, also known as prednisolone 21-diethylaminoacetate, is a synthetic corticosteroid . It was a component of Etaproctene, which contains lidocaine, prednisolamate hydrochloride, and tetryzoline .


Molecular Structure Analysis

Prednisolamate has a molecular formula of C27H39NO6 and a molar mass of 473.610 g·mol −1 . The structure includes a total of 76 bonds .

Scientific Research Applications

1. Rheumatoid Arthritis

Prednisolamate, specifically prednisone, has been a cornerstone in treating rheumatoid arthritis (RA) for over 60 years. Research shows its effectiveness in low-dose long-term treatment strategies, improving the safety and efficacy profile for RA patients (Krasselt & Baerwald, 2014).

2. Myasthenia Gravis

In a study exploring the metabolomic response of myasthenia gravis patients to chronic prednisone treatment, researchers found significant changes in serum metabolites. This highlights prednisone's role in modulating biological markers, potentially offering insights into its therapeutic efficacy or side effects (Sengupta et al., 2014).

3. Zebrafish Model Studies

Studies using zebrafish models to understand the pharmacology and toxicology of glucocorticoids like prednisolamate have shown that it affects behavior and hypothalamic-pituitary-interrenal (HPI) axis activity. These insights are crucial for understanding the broader impacts of glucocorticoids on physiology and mood (Xin et al., 2020).

4. Steroid Developments

Prednisolone's history and development, particularly in the context of significant steroid discoveries at the Schering Corporation, provide valuable insights into its role in therapeutic agents for various diseases (Herzog & Oliveto, 1992).

5. Pharmacokinetics/Pharmacodynamics

Research assessing the impact of dosing time on the pharmacokinetics and pharmacodynamics of prednisolone reveals its time- and dose-dependent effects. This is vital for optimizing clinical outcomes and minimizing side effects (Xu et al., 2008).

6. Hepatology Studies

Investigations into prednisolone's effects on liver diseases, such as autoimmune and alcoholic hepatitis, have yielded mixed results. Understanding how prednisolone affects liver disease progression remains a significant research area (Kwon et al., 2014).

7. Gut Microbiota and Fecal Metabolites

A study on rats treated with prednisone showed changes in the composition of the gut microbiota and fecal metabolites. This research may help understand prednisone's pharmacological effects and its impact on the gut microbiome (Zhang et al., 2021).

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO6/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZSJEITWDWIRX-FOMYWIRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024014
Record name Prednisolone 21-diethylaminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolamate

CAS RN

5626-34-6
Record name Prednisolone 21-diethylaminoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolamate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone 21-diethylaminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prednisolamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W262JY01SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Wicka, K Grucza, A Drapała, P Konarski… - Separations, 2023 - mdpi.com
Glucocorticoids (GCs) are a group of the most important and commonly used anti-inflammatory, antiallergenic, and immunosuppressive drugs. Like narcotics, they can be addictive if …
Number of citations: 2 www.mdpi.com
O Glybutamid, N Bucrol Boots… - … II Chemikalien und …, 2013 - books.google.com
Wirkungsuweise. Die ersten Versuche mit blutzuckersenkenden Sulfonamiden hatten gezeigt, da 3 die antidiabetische Wirkungan das Vorhandensein körpereigener Insulin-Reserven …
Number of citations: 0 books.google.com
P ABA - Pan, 1973 - Springer
… , lichtelektrische 1 166 Precompressing 7a 711 Precortisy 2 125 Predalon 2 52 Predalon S 2 52 Predasmal 2 149 Predef 2 123 Predne-Dome 2 125 Prednelan 2 125 Prednisolamate …
Number of citations: 0 link.springer.com
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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